molecular formula C12H17N3O2 B8272532 3-amino-N-methyl-5-morpholinobenzamide

3-amino-N-methyl-5-morpholinobenzamide

Cat. No.: B8272532
M. Wt: 235.28 g/mol
InChI Key: ZIHCRMUIKLAKIN-UHFFFAOYSA-N
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Description

3-Amino-N-methyl-5-morpholinobenzamide is a benzamide derivative featuring a unique combination of functional groups: an amino group at the 3-position, an N-methyl substituent on the benzamide nitrogen, and a morpholino group at the 5-position. The morpholino group enhances solubility and pharmacokinetic properties, making this compound a candidate for therapeutic applications, particularly in targeting kinases or G-protein-coupled receptors (GPCRs) .

Properties

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

3-amino-N-methyl-5-morpholin-4-ylbenzamide

InChI

InChI=1S/C12H17N3O2/c1-14-12(16)9-6-10(13)8-11(7-9)15-2-4-17-5-3-15/h6-8H,2-5,13H2,1H3,(H,14,16)

InChI Key

ZIHCRMUIKLAKIN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)N2CCOCC2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences

The compound’s structural uniqueness lies in its substituents. Below is a comparison with structurally related benzamide derivatives (Table 1):

Table 1: Structural Comparison of 3-Amino-N-methyl-5-morpholinobenzamide and Analogs
Compound Name Substituents Key Functional Groups
This compound N-methyl, 5-morpholino, 3-amino Morpholine, benzamide, amino
3-Amino-N-benzyl-5-methylbenzamide N-benzyl, 5-methyl, 3-amino Benzyl, methyl, amino
3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine (SY163279) Morpholine, 5-methyl-1,3,4-oxadiazole Oxadiazole, morpholine
1-(1,3-Dimethyl-1H-pyrazol-5-yl)piperidin-3-amine (SY163280) Piperidine, 1,3-dimethylpyrazole Pyrazole, piperidine
4-(2,2-Difluoroethoxy)-3-(trifluoromethyl)aniline (SY163282) 2,2-difluoroethoxy, trifluoromethyl Fluorinated alkoxy, trifluoromethyl

Physicochemical Properties

  • Solubility: The morpholino group in the target compound improves water solubility compared to analogs like 3-amino-N-benzyl-5-methylbenzamide, which has a lipophilic benzyl group . Fluorinated compounds (e.g., SY163282) exhibit lower solubility due to hydrophobicity from fluorine atoms .
  • LogP: The N-methyl and morpholino groups reduce lipophilicity (predicted LogP ~1.5), whereas SY163282’s trifluoromethyl group increases LogP (~3.2) .

Target Compound

  • Kinase inhibition: Morpholino groups are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors).
  • CNS targeting : Enhanced blood-brain barrier penetration due to moderate LogP .

Analogs

  • SY163279 : The oxadiazole moiety may confer metabolic stability, useful in antiviral or anticancer drug development .
  • SY163282 : Fluorinated groups often improve bioavailability and binding affinity in antimicrobial agents .

Research Findings and Gaps

  • Morpholino vs. Benzyl Groups: Morpholino-containing analogs exhibit superior solubility but may lack the membrane permeability seen in benzyl-substituted compounds .
  • Fluorinated Derivatives: SY163282’s trifluoromethyl group enhances target binding but raises toxicity concerns compared to non-halogenated analogs .
  • Data Limitations : Biological activity and pharmacokinetic data for the target compound are sparse, highlighting the need for targeted assays.

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